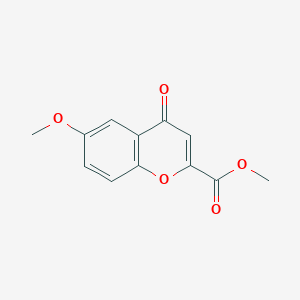

methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

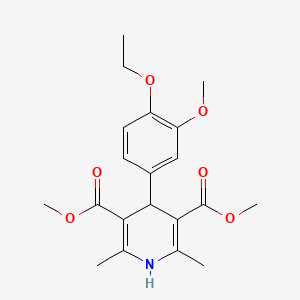

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel (3-aryl-1,2-oxazol-5-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives were synthesized by Cu (I) catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate . Another study reported an efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .科学的研究の応用

GPR35 Agonism

One of the notable applications of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate derivatives is their role in studying the orphan G protein-coupled receptor GPR35. The compound 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid has been identified as a potent and selective GPR35 agonist. This compound, labeled with tritium, facilitated the detailed characterization of GPR35 binding dynamics, offering insights into receptor pharmacology and potential therapeutic targets (Thimm et al., 2013).

Organic Synthesis and Structural Analysis

In the realm of organic synthesis, methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate serves as a precursor or intermediate for synthesizing various complex molecules. For example, the synthesis of novel glycoside lactone derivatives with 2-C-unsaturated diester substituents highlights the versatility of chromene derivatives in constructing complex organic structures. This synthesis demonstrates the compound's utility in organic chemistry, contributing to the development of new materials and molecules with potential applications in drug design and biomaterials (Zhang et al., 2001).

Antimicrobial Activity

Another significant application of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate derivatives is in the development of antimicrobial agents. The synthesis of chromene derivatives and their evaluation for antimicrobial activity have been a focus of research, contributing to the search for new antibiotics and antimicrobial compounds. These studies are crucial in addressing the global challenge of antibiotic resistance and finding novel agents that can combat resistant microbial strains (Tiwari et al., 2018).

Fluorescence and Material Properties

Chromene derivatives also exhibit interesting fluorescence and material properties, making them candidates for use in optical materials and sensors. The synthesis and characterization of benzo[c]coumarin carboxylic acids, which include derivatives of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate, have revealed their excellent fluorescence in both solution and solid state. These properties are explored for applications in fluorescent markers, sensors, and other materials science applications, demonstrating the compound's potential beyond pharmacological uses (Shi et al., 2017).

作用機序

Target of Action

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate is a derivative of chromenopyridine . Chromenopyridine compounds are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . .

Mode of Action

It’s known that the presence of electron-donating groups (such as methyl and methoxy) at the c6 position can influence the reaction activity of the compound .

Biochemical Pathways

Given the broad range of biological activities associated with chromenopyridine compounds , it can be inferred that multiple biochemical pathways could potentially be influenced.

Result of Action

Chromenopyridine compounds, in general, have been associated with a variety of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

特性

IUPAC Name |

methyl 6-methoxy-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-7-3-4-10-8(5-7)9(13)6-11(17-10)12(14)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMLAOSXHIVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)

![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)